4-Aminobenzamide

Descripción general

Descripción

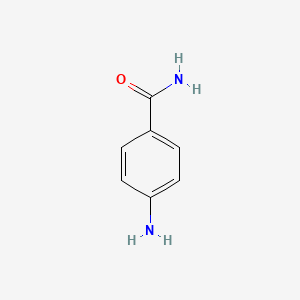

4-Aminobenzamide is an organic compound with the molecular formula C7H8N2O. It is a derivative of benzamide, where an amino group is attached to the para position of the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Aminobenzamide can be synthesized through several methods. One common approach involves the reduction of 4-nitrobenzamide using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-nitrobenzamide. This process typically involves the use of a palladium catalyst under high pressure and temperature conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The aromatic amino group participates in electrophilic substitution and acylation:

-

Acylation : Reacting 4-aminobenzamide with acyl chlorides (e.g., acetyl chloride) under basic conditions forms N-acylated derivatives. For example, N-(4-chlorophenyl)-4-(2-oxo-2-phenylethylamino)benzamide was synthesized using potassium carbonate as a base .

-

Coupling Reactions : The amino group undergoes Buchwald–Hartwig coupling with aryl halides to generate biaryl derivatives, enhancing pharmacological activity in drug candidates .

Oxidation and Stability

This compound is sensitive to oxidizing agents:

-

Oxidative Degradation : Exposure to nitric acid or chlorine-based oxidizers leads to hypergolic reactions (spontaneous ignition) .

-

Decomposition Products : Combustion or strong oxidation generates hazardous byproducts, including nitrogen oxides (NOₓ), carbon monoxide, and hydrogen cyanide .

Solubility and Reaction Optimization

Solubility in organic solvents (e.g., ethyl acetate, methanol) varies with temperature, modeled effectively by the modified Apelblat equation . Optimal reaction conditions often use polar aprotic solvents (e.g., DMF) at 50–70°C to enhance reagent miscibility .

Key Research Findings

-

Synthetic Efficiency : Hydrogenation under 0.5–1 MPa H₂ achieves >95% conversion of nitro intermediates .

-

Thermodynamics : Dissolution enthalpy (ΔdisH) and entropy (ΔdisS) data confirm endothermic dissolution in alcohols, guiding solvent selection .

-

Safety Protocols : Storage below 25°C in inert atmospheres prevents oxidative degradation .

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase-IV Inhibition

A notable application of 4-aminobenzamide derivatives is in the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. A study synthesized 69 novel N-substituted aminobenzamide derivatives, demonstrating that some exhibited superior in vitro DPP-IV inhibitory activity compared to established drugs. The most active compounds achieved up to 38% inhibition at a concentration of 100 μM, indicating potential for developing new antidiabetic agents .

DNA Methyltransferase Inhibition

This compound has also been identified as an inhibitor of DNA methyltransferases (DNMTs), which are critical for epigenetic regulation in cancer. Derivatives of this compound have shown cytotoxic effects against leukemia cells comparable to reference compounds, suggesting their potential as therapeutic agents in oncology .

Anti-Influenza Agents

Recent studies have explored the efficacy of this compound derivatives as anti-influenza agents. A series of compounds were designed and synthesized, with one derivative (G07) demonstrating significant antiviral activity against multiple strains of the influenza virus, including H1N1. The compound exhibited an effective concentration (EC50) of 11.38 µM and showed a strong interaction with viral ribonucleoproteins, indicating its potential as a lead compound for antiviral drug development .

Antimicrobial Properties

This compound derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. A study assessed the antibacterial effects against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, as well as antifungal activity against Aspergillus species. The findings indicated that certain derivatives possess significant antimicrobial properties, highlighting their potential in treating infections .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for antioxidant activities. Research utilizing methods such as the DPPH assay demonstrated that certain derivatives exhibit substantial free radical scavenging capabilities, suggesting their utility in combating oxidative stress-related conditions .

Case Studies and Experimental Findings

Mecanismo De Acción

4-Aminobenzamide exerts its effects primarily by inhibiting the enzyme poly (ADP-ribose) polymerase. This enzyme plays a crucial role in the repair of DNA damage. By inhibiting this enzyme, this compound can prevent the repair of damaged DNA, leading to cell death in certain types of cells. This mechanism is particularly useful in cancer research, where the compound is used to sensitize cancer cells to radiation and chemotherapy .

Comparación Con Compuestos Similares

- 4-Aminobenzoic acid

- 4-Aminobenzonitrile

- 4-Aminobenzylamine

Comparison: 4-Aminobenzamide is unique due to its specific inhibition of poly (ADP-ribose) polymerase. While other similar compounds like 4-Aminobenzoic acid and 4-Aminobenzonitrile have their own applications, they do not exhibit the same level of enzyme inhibition. 4-Aminobenzylamine, on the other hand, is more commonly used in the synthesis of other organic compounds rather than as an enzyme inhibitor .

Actividad Biológica

4-Aminobenzamide (4-AB) is a compound with notable biological activities, primarily recognized for its role as a pharmacological agent in various therapeutic contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

Overview of this compound

This compound is an aromatic amide that has been studied for its potential in treating various diseases, particularly due to its ability to inhibit specific enzymes and pathways. It is often utilized in the context of cancer research and metabolic disorders.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One significant area of research involves the inhibition of the DPP-IV enzyme, which plays a crucial role in glucose metabolism. A study synthesized a series of N-substituted aminobenzamide derivatives, demonstrating that several compounds exhibited greater inhibitory effects on DPP-IV than standard reference compounds. The most active derivatives showed up to 38% inhibition at a concentration of 100 µM, indicating the potential of aminobenzamide scaffolds in developing hypoglycemic agents .

DNA Methylation Inhibition

This compound has also been identified as an inhibitor of DNA methyltransferases (DNMTs). Research has shown that certain analogues of 4-AB can effectively inhibit DNMT1, DNMT3A, and DNMT3B, suggesting its utility in cancer therapies aimed at reversing aberrant DNA methylation patterns .

Antioxidant Properties

Recent studies have explored the antioxidant capabilities of this compound and its derivatives. For instance, compounds derived from 4-AB exhibited significant nitric oxide scavenging activity and demonstrated potent antioxidant effects in various assays. The IC50 values for these compounds ranged from 1.61 to 2.58 µM, showcasing their potential as antioxidant agents .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated extensively. A study reported moderate antibacterial and antifungal activities against various strains, indicating that modifications to the aminobenzamide structure can enhance these properties. The observed growth inhibition varied significantly among different derivatives, suggesting a structure-activity relationship that warrants further exploration .

Cardiovascular Implications

In a study involving diabetic rats, administration of this compound was linked to improvements in cardiac function markers such as Apelin and TNF-α levels. This research suggests that 4-AB may have beneficial effects on cardiovascular health by modulating inflammatory responses and improving insulin sensitivity .

Influenza Virus Inhibition

Another notable application of this compound is its potential as an anti-influenza agent. A series of derivatives were synthesized and evaluated for their ability to inhibit viral replication. One compound demonstrated an inhibition rate of 50% at a concentration of 50 µM, indicating promising antiviral activity .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

4-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKYZXDTTPVVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038814 | |

| Record name | 4-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-68-9 | |

| Record name | 4-Aminobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77722I6PAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.